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Compound of Interest

Compound Name: Iberiotoxin TFA

Cat. No.: B12103612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable selectivity of Iberiotoxin (IbTX) for the

large-conductance calcium-activated potassium channel, KCa1.1 (also known as the BK

channel). Iberiotoxin, a 37-amino acid peptide toxin isolated from the venom of the scorpion

Buthus tamulus, serves as a powerful pharmacological tool for elucidating the physiological

and pathophysiological roles of KCa1.1 channels.[1] Its high affinity and specificity make it an

invaluable probe in neuroscience, cardiovascular research, and drug discovery.

Quantitative Analysis of Iberiotoxin's Interaction
with KCa1.1
Iberiotoxin exhibits a high affinity for KCa1.1 channels, with dissociation constants (Kd) and

half-maximal inhibitory concentrations (IC50) typically in the nanomolar to picomolar range.

This potent interaction underscores its utility as a selective blocker. The following tables

summarize the quantitative data on Iberiotoxin's binding and inhibitory activity.
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Parameter Value
Experimental

Condition
Reference

Dissociation Constant

(Kd)
~1 nM

Planar lipid bilayer

recording (bovine

aortic smooth muscle)

[2]

1.16 nM

Single-channel

recording (skeletal

muscle)

[3]

26 nM

Whole-cell patch

clamp (human KCa1.1

in HEK293 cells)

[4]

IC50 ~2 nM Not specified [5]

Association Rate

Constant (kon)
3.3 x 10^6 M-1s-1

Single-channel

recording (skeletal

muscle)

[3]

Dissociation Rate

Constant (koff)
3.8 x 10^-3 s-1

Single-channel

recording (skeletal

muscle)

[3]

5.4 x 10^-4 s-1

Whole-cell patch

clamp (human KCa1.1

in HEK293 cells)

[4]

Table 1: Binding and Inhibitory Constants of Iberiotoxin for KCa1.1 Channels

Iberiotoxin's selectivity for KCa1.1 channels over other types of ion channels is a key feature.

While it potently blocks KCa1.1, its effects on other potassium channels are negligible at

concentrations where KCa1.1 is fully inhibited.
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Channel Type Effect of Iberiotoxin Reference

Voltage-gated K+ channels

(Kv)

No significant block at

nanomolar concentrations
[5]

Small-conductance Ca2+-

activated K+ channels (SK)
No significant block

Intermediate-conductance

Ca2+-activated K+ channels

(IK)

No significant block

ATP-sensitive K+ channels

(KATP)
No significant block

Table 2: Selectivity Profile of Iberiotoxin

Experimental Protocols
The study of Iberiotoxin's interaction with KCa1.1 channels relies on a variety of sophisticated

experimental techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression of KCa1.1 Channels
To study the effects of Iberiotoxin on a specific ion channel in isolation, the channel is often

expressed in a cell line that does not endogenously express it. Human Embryonic Kidney

(HEK293) cells are a commonly used system.[1][6][7][8][9][10]

Protocol for Transient Transfection of HEK293 Cells with KCa1.1:

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL

streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Plasmid Preparation: Use a mammalian expression vector containing the full-length cDNA

for the human KCa1.1 α-subunit (and β-subunits if desired).

Transfection:
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Plate HEK293 cells onto glass coverslips in a 6-well plate at a density that allows for

individual cell recording.

On the day of transfection, prepare a mixture of the KCa1.1 plasmid DNA and a

transfection reagent (e.g., Lipofectamine) in serum-free medium according to the

manufacturer's instructions.

Add the DNA-transfection reagent complex to the cells and incubate for 4-6 hours.

Replace the transfection medium with complete culture medium.

Incubation: Incubate the transfected cells for 24-72 hours to allow for channel expression.

Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.

[1]

Electrophysiology: Whole-Cell Patch-Clamp Recording
Whole-cell patch-clamp is a gold-standard technique to measure the ionic currents flowing

through channels in the entire cell membrane.[5][11][12][13][14]

Protocol for Recording KCa1.1 Currents:

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH adjusted to 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a

calculated amount of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 1 µM) (pH

adjusted to 7.2 with KOH).

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with the internal solution.

Recording:

Place a coverslip with transfected HEK293 cells into a recording chamber on an inverted

microscope and perfuse with the external solution.
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Approach a single, isolated cell with the patch pipette and form a high-resistance seal (>1

GΩ) with the cell membrane.

Rupture the membrane patch to achieve the whole-cell configuration.

Hold the cell at a holding potential of -80 mV.

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV

increments) to elicit KCa1.1 currents.

Iberiotoxin Application: After obtaining a stable baseline recording, perfuse the recording

chamber with the external solution containing the desired concentration of Iberiotoxin.

Data Analysis: Measure the peak outward current at each voltage step before and after

Iberiotoxin application. Calculate the percentage of current inhibition to determine the IC50

value.

Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the opening and closing of individual ion

channels, providing detailed information about their biophysical properties and their interaction

with toxins.[2][15][16][17][18][19]

Protocol for KCa1.1 Reconstitution and Recording:

Bilayer Formation:

Form a planar lipid bilayer (e.g., from a 1:1 mixture of phosphatidylethanolamine and

phosphatidylserine) across a small aperture (50-250 µm) in a partition separating two

chambers (cis and trans).[19]

The cis chamber represents the intracellular side, and the trans chamber represents the

extracellular side.

Vesicle Preparation: Prepare membrane vesicles from cells expressing KCa1.1 channels.

Channel Incorporation: Add the membrane vesicles to the cis chamber. Fusion of the

vesicles with the bilayer will incorporate the channels.
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Recording Solutions:

Symmetrical KCl (in mM): 150 KCl, 10 HEPES (pH 7.4).

Add a known concentration of Ca2+ to the cis (intracellular) solution to activate the

channels.

Recording:

Apply a voltage across the bilayer and record the single-channel currents using a sensitive

amplifier.

Observe the characteristic large conductance of KCa1.1 channels.

Iberiotoxin Application: Add Iberiotoxin to the trans (extracellular) chamber and observe the

block of channel activity, characterized by long silent periods.[3]

Data Analysis: Analyze the dwell times in the open and closed states to determine the on-

and off-rates of Iberiotoxin binding.

Radioligand Binding Assay
Radioligand binding assays are used to directly quantify the binding of a ligand (Iberiotoxin) to

its receptor (KCa1.1).

Protocol for [¹²⁵I]-Iberiotoxin Binding Assay:

Membrane Preparation: Prepare membrane fractions from cells or tissues expressing

KCa1.1 channels.

Radiolabeling: Use commercially available or custom-labeled [¹²⁵I]-Iberiotoxin.

Binding Reaction:

Incubate the membrane preparation with increasing concentrations of [¹²⁵I]-Iberiotoxin in a

suitable binding buffer.
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To determine non-specific binding, perform a parallel set of incubations in the presence of

a high concentration of unlabeled Iberiotoxin.

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber

filters.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific

binding. Plot the specific binding as a function of the radioligand concentration and fit the

data to a saturation binding curve to determine the Kd and the maximum number of binding

sites (Bmax).

Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues in the KCa1.1 channel that

are critical for Iberiotoxin binding.[20][21][22][23][24]

Protocol for Mutating the KCa1.1 Pore Region:

Primer Design: Design mutagenic primers containing the desired nucleotide change to alter

a specific amino acid in the outer vestibule of the KCa1.1 channel.[23]

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire KCa1.1 plasmid

using the mutagenic primers.

Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI

restriction enzyme, which specifically cleaves methylated DNA.

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

Verification: Sequence the purified plasmid DNA to confirm the presence of the desired

mutation.

Functional Analysis: Express the mutated KCa1.1 channel in a suitable expression system

(e.g., HEK293 cells) and assess the effect of the mutation on Iberiotoxin's blocking activity

using patch-clamp electrophysiology.
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Signaling Pathways and Experimental Workflows
Iberiotoxin's blockade of KCa1.1 channels has profound effects on cellular signaling,

particularly in excitable cells like neurons and smooth muscle cells.

Regulation of Neuronal Excitability
In many neurons, KCa1.1 channels contribute to the fast afterhyperpolarization (fAHP) that

follows an action potential.[25][26][27][28][29][30][31][32] This hyperpolarization helps to

repolarize the membrane and regulate the firing frequency of the neuron.
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KCa1.1 Activation K+ Efflux Fast Afterhyperpolarization
(fAHP)

Membrane
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Decreased Neuronal
Firing Frequency
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Caption: KCa1.1's role in neuronal afterhyperpolarization.

Modulation of Smooth Muscle Tone
In vascular smooth muscle cells, the opening of KCa1.1 channels leads to membrane

hyperpolarization, which in turn causes the closure of voltage-gated Ca2+ channels (VGCCs).

The resulting decrease in intracellular Ca2+ concentration leads to smooth muscle relaxation

and vasodilation.[33][34][35][36][37][38][39][40]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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